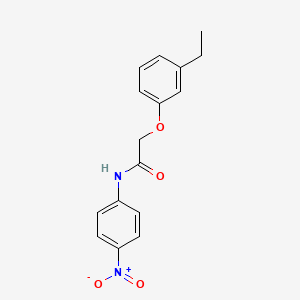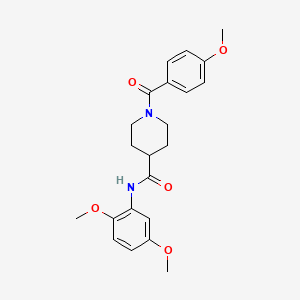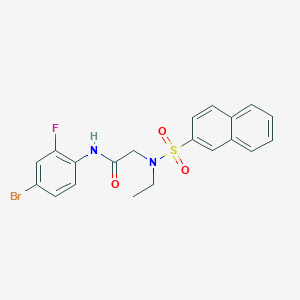
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide, also known as A-740003, is a selective antagonist of P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is expressed in various cells of the immune system and plays a critical role in immune responses. A-740003 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
作用機序
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide is a selective antagonist of P2X7 receptor, which is expressed in various cells of the immune system, including macrophages, dendritic cells, and T cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and the induction of apoptosis in immune cells. This compound blocks the activation of P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines and inhibiting apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce chronic pain and inflammation by inhibiting the release of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis. In addition, this compound has been shown to reduce the severity of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
実験室実験の利点と制限
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is its selectivity for P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. Another advantage is its potency, which allows for the use of lower concentrations in experiments. One limitation is its solubility, which can be a challenge in some experimental settings. Another limitation is its potential toxicity, which requires careful consideration of dosage and exposure time.
将来の方向性
There are several future directions for the study of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide. One direction is the development of more potent and selective P2X7 receptor antagonists for therapeutic applications. Another direction is the investigation of the role of P2X7 receptor in other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of novel drug delivery systems for this compound may enhance its efficacy and reduce potential toxicity.
合成法
The synthesis of 2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide involves several steps. The first step is the conversion of 4-nitrophenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 3-ethylphenol in the presence of a base, such as triethylamine, to form the corresponding ester. The ester is then hydrolyzed using sodium hydroxide to yield the carboxylic acid. The carboxylic acid is then coupled with 2-aminoethanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the amide.
科学的研究の応用
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to be effective in reducing chronic pain and inflammation in animal models. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
特性
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-12-4-3-5-15(10-12)22-11-16(19)17-13-6-8-14(9-7-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVZSVGUVJLYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220765.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)
![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5220793.png)

![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)
![ethyl 1-[1-methyl-2-(methylthio)ethyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5220818.png)
![5-chloro-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5220824.png)
![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)